1,1'-Biscarboxylferrocene
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Overview
Description
1,1’-Biscarboxylferrocene, also known as 1,1’-Ferrocenedicarboxylic acid, is an organometallic compound with the molecular formula C12H10FeO4. It consists of a ferrocene core with two carboxyl groups attached to the cyclopentadienyl rings. This compound is known for its stability and unique redox properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biscarboxylferrocene can be synthesized through several methods. One common approach involves the oxidation of ferrocene with potassium permanganate in an alkaline medium, followed by acidification to yield the desired product. Another method includes the reaction of ferrocene with carbon dioxide under high pressure and temperature in the presence of a catalyst .
Industrial Production Methods: Industrial production of 1,1’-Biscarboxylferrocene typically involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biscarboxylferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxyl groups to other functional groups such as alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state ferrocene derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Functionalized ferrocene derivatives with diverse applications.
Scientific Research Applications
1,1’-Biscarboxylferrocene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organometallic compounds and catalysts for various chemical reactions.
Biology: Investigated for its potential as a redox-active agent in biological systems and as a probe for studying electron transfer processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of 1,1’-Biscarboxylferrocene involves its ability to interact with metal ions and form coordination complexes. The carboxyl groups act as ligands, binding to metal ions and facilitating various chemical transformations. This interaction can lead to the formation of stable complexes that undergo further reactions, contributing to the compound’s versatility in different applications .
Comparison with Similar Compounds
1,1’-Ferrocenedimethanol: Contains hydroxyl groups instead of carboxyl groups.
1,1’-Ferrocenedicarboxaldehyde: Contains aldehyde groups instead of carboxyl groups.
Ferrocenecarboxylic acid: Contains a single carboxyl group attached to the ferrocene core.
Uniqueness: 1,1’-Biscarboxylferrocene is unique due to its dual carboxyl functional groups, which provide enhanced reactivity and versatility compared to similar compounds. This dual functionality allows for the formation of more complex structures and coordination complexes, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H10FeO4 |
---|---|
Molecular Weight |
274.05 g/mol |
InChI |
InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H,(H,7,8); |
InChI Key |
ISVVAJYTLASNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C(=C1)C(=O)O.C1=C[CH]C(=C1)C(=O)O.[Fe] |
Origin of Product |
United States |
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